4-chloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline

Structural isomerism Target selectivity RNR vs. nAChR

The compound 4-chloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline (CAS 58285-64-6, molecular formula C10H9ClN4S, molecular weight 252.72 g/mol) is a diazeno-thiazole derivative, also named 5-[(4-chlorophenyl)diazenyl]-4-methyl-1,3-thiazol-2-amine. It belongs to the class of 2-aminothiazole-based azo/hydrazone compounds, which are investigated as ribonucleotide reductase (RNR) inhibitors, anticancer agents, and synthetic intermediates.

Molecular Formula C10H9ClN4S
Molecular Weight 252.72 g/mol
CAS No. 58285-64-6
Cat. No. B12171889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline
CAS58285-64-6
Molecular FormulaC10H9ClN4S
Molecular Weight252.72 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)N)N=NC2=CC=C(C=C2)Cl
InChIInChI=1S/C10H9ClN4S/c1-6-9(16-10(12)13-6)15-14-8-4-2-7(11)3-5-8/h2-5H,1H3,(H2,12,13)
InChIKeyFYYDAMCPSFBFAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline (CAS 58285-64-6): Structural Identity and Compound-Class Context for Procurement Decisions


The compound 4-chloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline (CAS 58285-64-6, molecular formula C10H9ClN4S, molecular weight 252.72 g/mol) is a diazeno-thiazole derivative, also named 5-[(4-chlorophenyl)diazenyl]-4-methyl-1,3-thiazol-2-amine . It belongs to the class of 2-aminothiazole-based azo/hydrazone compounds, which are investigated as ribonucleotide reductase (RNR) inhibitors, anticancer agents, and synthetic intermediates [1]. The compound is a structural isomer of the commercial neonicotinoid insecticide thiacloprid (also C10H9ClN4S) but possesses a distinct connectivity and biological target profile [2].

Why Generic Substitution of 4-Chloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline (58285-64-6) Is Not Viable


Within the C10H9ClN4S isomer space, the diazeno-thiazole scaffold of 58285-64-6 directs biological activity toward ribonucleotide reductase inhibition, whereas the isomeric thiacloprid acts on insect nicotinic acetylcholine receptors, making the two functionally non-interchangeable [1]. In the RNR inhibitor series, potency is highly sensitive to the substitution pattern on the thiazole and phenyl rings; the presence of a 4-chlorophenyl diazenyl group has been specifically associated with maximal RNR inhibition, and even minor modifications (e.g., replacing the 4-chloro with 4-methyl or altering the hydrazone bridge) drastically reduce activity [2]. Consequently, procurement of a generic “thiazole-azo” or “aminothiazole” compound without exact structural verification risks selecting an inactive analog.

Quantitative Differentiation Evidence for 4-Chloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline (58285-64-6)


Structural Isomerism vs. Thiacloprid: Divergent Target Engagement

Compound 58285-64-6 is a structural isomer of the insecticide thiacloprid (both C10H9ClN4S). However, 58285-64-6 is a diazeno-thiazole derivative designed as an RNR inhibitor, whereas thiacloprid is a neonicotinoid acting on insect nicotinic acetylcholine receptors (nAChRs). This fundamental difference in pharmacophore and target class is demonstrated by the RNR inhibitory activity of the diazeno-thiazole series (IC50 values down to 0.8 µM for the most potent analogue) versus the insecticidal nAChR agonism of thiacloprid [1][2].

Structural isomerism Target selectivity RNR vs. nAChR

SAR-Driven Potency Advantage of the 4-Chlorophenyl Diazenyl Substituent

In the 40-compound diazeno-thiazole series evaluated by Siddique et al., SAR analysis explicitly identified the 4-chlorophenyl ring as a critical determinant for RNR inhibitory potency. Compounds bearing this group were consistently among the most active, with the lead compound 3i (IC50 = 0.8 µM) incorporating a 4-chlorophenyl diazenyl moiety. Analogues lacking the 4-chloro substituent (e.g., 4-methylphenyl or unsubstituted phenyl) showed significantly higher IC50 values, often >10 µM [1]. Compound 58285-64-6, which carries the 4-chlorophenyl diazenyl group on the thiazole core, embodies this potency-optimizing substructure.

Structure-activity relationship RNR inhibition 4-chlorophenyl

Physicochemical Differentiation from Thiacloprid: Density, Boiling Point, and Volatility

Despite identical molecular formula, 58285-64-6 and thiacloprid exhibit distinct physicochemical profiles. 58285-64-6 has a reported density of 1.48 g/cm³, boiling point of 351.2 °C at 760 mmHg, refractive index of 1.713, flash point of 166.2 °C, and vapor pressure of 4.18 × 10⁻⁵ mmHg at 25 °C . In contrast, thiacloprid has a melting point of 136 °C, lower thermal stability, and was designed for crop application with specific solubility and persistence characteristics [1]. These differences affect handling, purification, and formulation strategies.

Physicochemical properties Process chemistry Formulation

Utility as a Synthetic Intermediate: Incorporation into Bioactive Coumarin-Thiazole-Pyrazole Hybrids

Compound 58285-64-6 serves as a key building block for constructing complex bioactive architectures. PubChem records document the use of its 5-[(4-chlorophenyl)diazenyl]-4-methyl-1,3-thiazol-2-amine core in the synthesis of 3-[2-[5-[(4-chlorophenyl)diazenyl]-4-methyl-1,3-thiazol-2-yl]-3-[4-(dimethylamino)phenyl]-3,4-dihydropyrazol-5-yl]chromen-2-one (CID 172455382, MW 569.1 g/mol) [1]. This contrasts with thiacloprid, whose neonicotinoid scaffold is not amenable to similar diversification due to the cyanamide-terminated side chain. The thiazole-2-amine terminus of 58285-64-6 enables straightforward derivatization via diazotization, acylation, or condensation.

Synthetic intermediate Diversity-oriented synthesis Coumarin-thiazole conjugates

Optimal Procurement and Application Scenarios for 4-Chloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline (58285-64-6)


RNR Inhibitor Lead Optimization Programs

Research groups targeting ribonucleotide reductase for anticancer or antiviral therapy can employ 58285-64-6 as a core scaffold. The 4-chlorophenyl diazenyl group aligns with the SAR-derived potency hotspot (IC50 ~0.8 µM for the closest analogue), providing a validated starting point for further optimization [1]. Procurement of this exact compound ensures that the critical 4-chloro substituent and the diazo bridge are incorporated, avoiding the significant potency loss observed with 4-methyl or unsubstituted phenyl analogs [1].

Isomer-Specific Mechanistic Studies (RNR vs. nAChR)

Projects investigating the functional divergence of C10H9ClN4S isomers require 58285-64-6 as the diazeno-thiazole representative. Its RNR inhibitory profile contrasts with thiacloprid's nAChR agonism, enabling side-by-side target engagement studies using identical molecular formula controls [2]. Such experiments can elucidate how connectivity alone determines macromolecular target selection.

Diversity-Oriented Synthesis of Thiazole-Containing Hybrid Molecules

Medicinal chemistry laboratories building libraries of thiazole-coumarin, thiazole-pyrazole, or thiazole-quinoline hybrids can use 58285-64-6 as a late-stage diversification intermediate. The free 2-amino group on the thiazole ring permits condensation with aldehydes, coupling with acid chlorides, or diazotization followed by coupling, as exemplified by the PubChem-listed coumarin-thiazole-pyrazole hybrid (CID 172455382) [3]. The compound's physicochemical profile (BP 351.2 °C, density 1.48 g/cm³) further supports standard purification by column chromatography or recrystallization .

Building Block for Diazene-Containing Functional Materials

The 4-chlorophenyl diazenyl chromophore in 58285-64-6 imparts UV-Vis absorption properties that may be leveraged in the design of photoresponsive materials or sensors. Procurement of this specific diazeno-thiazole isomer, rather than a generic azobenzene, provides a heterocyclic conjugation pathway that can modulate absorption wavelength and thermal cis-trans isomerization kinetics compared to classical azobenzenes.

Quote Request

Request a Quote for 4-chloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.